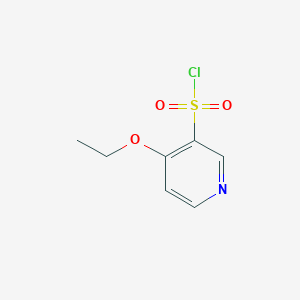

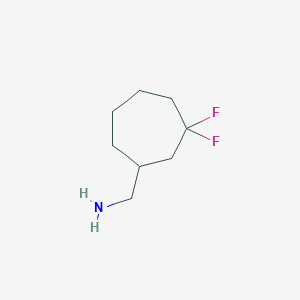

![molecular formula C8H6BrN3O2 B1435716 Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1823420-32-1](/img/structure/B1435716.png)

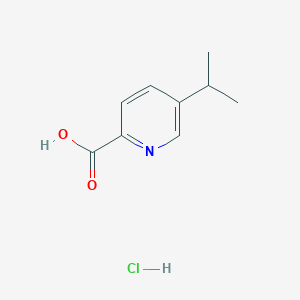

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Overview

Description

“Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1823420-32-1 . It has a molecular weight of 256.06 . The IUPAC name for this compound is methyl 3-bromopyrazolo [1,5-a]pyrimidine-6-carboxylate .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using different pathways . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is represented by the Inchi Code: 1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 .

Physical And Chemical Properties Analysis

“Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator .

Scientific Research Applications

I have found some information on the applications of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. Below are some of the unique applications in scientific research, each presented in a separate section with a clear heading:

Organic Synthesis

The structure of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate allows for versatile structural modifications, which is crucial in organic synthesis for creating a variety of derivatives with potential biological activity .

Pharmacological Research

In pharmacological research, related compounds have been evaluated for their potential to reduce neurodegenerative effects, such as those induced by MPTP .

Chemical Reagent

It is available as a chemical reagent from various suppliers, indicating its use in diverse chemical reactions and experiments within laboratory settings .

Safety and Hazards

The safety information for “Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” includes several precautionary statements. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection . If swallowed, it is advised to call a POISON CENTER or doctor/physician if you feel unwell . If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used as a scaffold for combinatorial library design and drug discovery . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

Target of Action

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that has been studied for its potential in medicinal chemistry . .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives have been studied for their significant photophysical properties , which could suggest a potential interaction with its targets leading to changes at the molecular level.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

The compound is described as a solid at room temperature , which could influence its bioavailability.

Result of Action

Given the compound’s potential in medicinal chemistry , it is likely that its action results in significant changes at the cellular level.

Action Environment

The compound is described as stable when sealed and stored at room temperature , suggesting that its action and stability could be influenced by environmental conditions such as temperature and humidity.

properties

IUPAC Name |

methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZJFOQCUQDFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=C(C=N2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

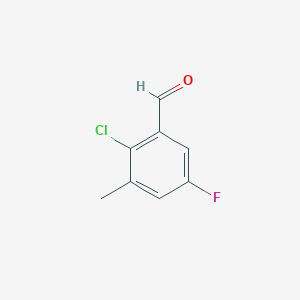

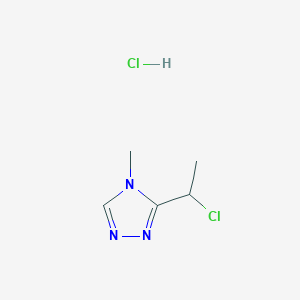

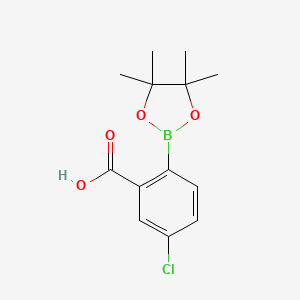

![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)

![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)